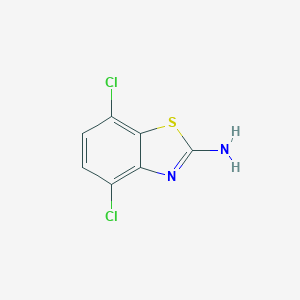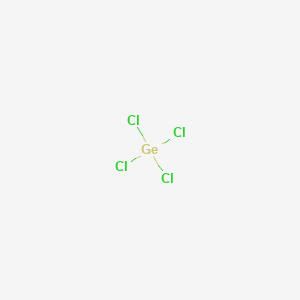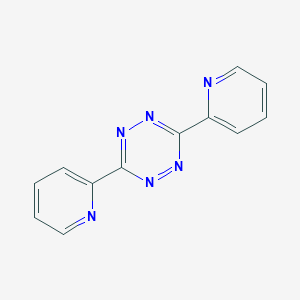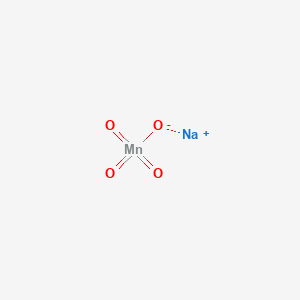
Sodium permanganate
Overview
Description
Sodium permanganate is a chemical compound with the formula NaMnO4. It is a strong oxidizing agent that is commonly used in various scientific research applications. This compound is a purple crystal that is soluble in water and has a strong oxidizing property.
Scientific Research Applications
Oxidative Leaching in Waste Management
Sodium permanganate has been utilized in oxidative leaching processes. Studies by Rapko et al. (2007, 2008) focused on optimizing this compound for selective oxidation of chromium from washed Hanford tank sludges, revealing that a minimally caustic solution maximizes chromium dissolution while minimizing plutonium dissolution (Rapko et al., 2007) (Rapko et al., 2008).
Water Treatment and Quality Improvement
This compound is effective in water treatment. Bashynska (2020) demonstrated its use in improving tap water quality by removing pollutants like manganese and phytoplankton (Bashynska, 2020). Additionally, Yang et al. (2022) found that this compound is efficient in reducing algae damage and byproducts in water treatment compared to sodium hypochlorite (Yang et al., 2022).
Environmental Remediation
This compound is used in environmental remediation, particularly in situ chemical oxidation (ISCO) for contaminant removal. Studies by Harte et al. (2012) and Crimi et al. (2008, 2009) illustrate its effectiveness in treating contaminated aquifers and controlling manganese dioxide particles resulting from permanganate reactions (Harte et al., 2012) (Crimi et al., 2008) (Crimi et al., 2009).
Textile Industry Applications
In the textile industry, this compound has been used for bleaching cotton cellulose, as demonstrated by Abdel-Halim (2012), who found it effective in maintaining fabric strength while achieving satisfactory whiteness (Abdel-Halim, 2012).
Biomedical Applications
Lu et al. (2009) explored the partial oxidation of sodium alginate with potassium permanganate for biomedical applications, focusing on improving the degradability of alginate (Lu et al., 2009).
Potential in Medical Treatments
Cressman et al. (2010) examined the potential of permanganate redox chemistry in tumor ablation, indicating its capability to reach tumoricidal temperatures (Cressman et al., 2010).
Material Science
Research by Jeong and Manthiram (2001) investigated the reduction of this compound with sodium iodide for synthesizing Na_xMnO_2+δ, demonstrating its potential in material science (Jeong & Manthiram, 2001).
Analytical Chemistry
McBeath et al. (2020) developed spectrophotometric methods for quantifying low concentrations of aqueous permanganate, crucial in water treatment processes (McBeath et al., 2020).
Impact on Micro-organic Matter in Water
Ren Guang-jun (2005) discussed the impact of this compound in removing micro-organic matter in water, showing its effectiveness in decreasing COD_(Mn) and UV_(254) levels (Ren Guang-jun, 2005).
Mechanism of Action
Target of Action
Sodium permanganate is a selective oxidant that primarily targets certain types of organic compounds . It is highly reactive with compounds having alkene bonds and less reactive towards compounds with carbon-carbon single bonds (e.g., saturated hydrocarbons) .
Mode of Action
As a powerful oxidizing agent, this compound readily participates in reduction-oxidation (redox) reactions as an electron acceptor, oxidizing a wide range of substances . It is able to oxidize carbon atoms if they contain sufficiently weak bonds . The oxidation reactions follow second-order kinetics overall with respect to the concentration of permanganate and the concentration of target organic compounds .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involving the oxidation of organic molecules. Exhaustive oxidation of organic molecules by this compound will proceed until the formation of carboxylic acids . Therefore, alcohols will be oxidized to carbonyls (aldehydes and ketones), and aldehydes (and some ketones) will be oxidized to carboxylic acids .
Pharmacokinetics
This compound is readily miscible in water , which influences its Absorption, Distribution, Metabolism, and Excretion (ADME) properties Its high solubility allows it to be easily absorbed and distributed in an aqueous environment.
Result of Action
The primary result of this compound’s action is the oxidation of targeted organic compounds. This can lead to the formation of various byproducts, such as manganese dioxide, carbon dioxide, water, sodium hydroxide, and nitrogen gas . In the context of environmental remediation, this oxidation can lead to the destruction of contaminants of concern (COCs) in groundwater .
Action Environment
The action of this compound is influenced by environmental factors. Its reactions occur only in the aqueous phase . Permanganate chemistry is relatively insensitive to pH over a wide range . Permanganate reacts with naturally occurring reduced materials in subsurface porous media, which can significantly interfere with the destruction of the target coc . Furthermore, under some conditions, the byproducts of permanganate reactions with organics, such as manganese dioxide solids or carbon dioxide gas, may reduce formation permeability and interfere with oxidant delivery and treatment efficiency .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Sodium permanganate plays a significant role in biochemical reactions. It has been used in oxidative stress response studies . In these studies, this compound interacts with various biomolecules, including Nitric Oxide (NO), glutathione (GSH), and superoxide dismutase (SOD) .
Cellular Effects
This compound has been found to have a protective role against oxidative stress response . It influences cell function by modulating the oxidative stress response and enhancing fish immune response against infections .
Molecular Mechanism
The molecular mechanism of this compound involves its oxidation of aromatic components and the formation of tannin-like components . This oxidation process is crucial for its interaction with biomolecules and its effects on gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound’s effects change over time. For instance, it has been observed that this compound pre-oxidation improves dissolved organic matter (DOM) removal by subsequent alum coagulation .
Dosage Effects in Animal Models
The protective role of this compound against oxidative stress response was observed in these studies .
Metabolic Pathways
This compound is involved in oxidative stress metabolic pathways . It interacts with enzymes such as superoxide dismutase (SOD) and biomolecules like Nitric Oxide (NO) and glutathione (GSH) .
Transport and Distribution
Given its solubility in water , it can be inferred that it may be distributed via aqueous channels within the body.
Subcellular Localization
Given its role in oxidative stress response , it may be localized in areas of the cell where oxidative stress is prevalent.
Properties
IUPAC Name |
sodium;permanganate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mn.Na.4O/q;+1;;;;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPWYHBSOACXYBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Mn](=O)(=O)=O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
NaMnO4, MnNaO4 | |
| Record name | SODIUM PERMANGANATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1515 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Sodium permanganate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Sodium_permanganate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2051504 | |
| Record name | Sodium permanganate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2051504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.925 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Sodium permanganate appears as a purplish colored crystalline solid. Noncombustible but accelerates the burning of combustible material. If the combustible material is finely divided the mixture may be explosive. May spontaneously ignite in contact with liquid combustible materials. Contact with sulfuric acid may cause fires or explosions. Used in medicine, as a disinfectant, and for many other uses., Liquid, Trihydrate: Reddish-black solid; Very hygroscopic; [Merck Index] Red solid; [HSDB] Purplish solid; [CAMEO] Black-brown crystals; [MSDSonline] | |
| Record name | SODIUM PERMANGANATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1515 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Permanganic acid (HMnO4), sodium salt | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium permanganate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7148 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Readily soluble in water (900 g/l at ambient temperature) | |
| Record name | SODIUM PERMANGANATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/762 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.972 g/cu cm, Red-black hydroscopic crystals; MW 195.972; decompose @ 170 °C; very soluble in water; density 2.47g/cu cm; reacts with ethanol /Trihydrate/ | |
| Record name | SODIUM PERMANGANATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/762 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Red crystals | |
CAS No. |
10101-50-5 | |
| Record name | SODIUM PERMANGANATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1515 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Sodium permanganate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010101505 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Permanganic acid (HMnO4), sodium salt | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium permanganate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2051504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium permanganate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.215 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM PERMANGANATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IZ5356R281 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | SODIUM PERMANGANATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/762 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
Decomposes | |
| Record name | SODIUM PERMANGANATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/762 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Q1: How does sodium permanganate interact with contaminants like perchloroethene (PCE)?
A1: this compound is a strong oxidizing agent. When it encounters PCE in contaminated groundwater, it donates oxygen atoms, breaking down PCE into less harmful substances like carbon dioxide and chloride ions. This process, known as in situ chemical oxidation (ISCO), is commonly used for groundwater remediation. []
Q2: What is the molecular formula and weight of this compound?
A2: The molecular formula of this compound is NaMnO4, and its molecular weight is 141.925 g/mol.
Q3: Is there any spectroscopic data available for this compound?
A3: While the provided research articles do not contain specific spectroscopic data, this compound solutions exhibit a distinctive deep purple color due to the permanganate ion (MnO4-), which absorbs light in the visible region of the electromagnetic spectrum.
Q4: How does this compound perform in fractured bedrock aquifers?
A4: this compound is well-suited for use in fractured bedrock aquifers. Its high density relative to water allows it to effectively penetrate the fractures and reach contaminants. Furthermore, it does not react significantly with the aquifer material itself, making it a more efficient and targeted treatment option. [, ]
Q5: Can you explain the use of this compound in organic synthesis?
A5: this compound is a powerful oxidizing agent used in various organic synthesis reactions. For instance, it can oxidize alcohols to aldehydes or ketones, depending on the reaction conditions. It can also cleave carbon-carbon double bonds in alkenes, leading to the formation of carbonyl compounds. [, , , , , , , ]
Q6: Has computational chemistry been used to study this compound reactions?
A6: Yes, computational chemistry techniques like density functional theory (DFT) can be employed to investigate the mechanisms and kinetics of this compound-mediated oxidation reactions. These simulations can provide valuable insights into the reaction pathways, transition states, and intermediates involved.
Q7: How does changing the cation from potassium to sodium in permanganate affect its efficacy?
A7: While both potassium permanganate and this compound are strong oxidants, this compound offers a higher dosage concentration due to its higher solubility. This makes it advantageous in applications where a concentrated oxidant solution is beneficial, such as in treating contaminated groundwater. []
Q8: What factors influence the stability of this compound solutions?
A8: The stability of this compound solutions is affected by factors like pH, temperature, and the presence of reducing agents. For instance, acidic conditions can lead to the disproportionation of permanganate ions, reducing its effectiveness. Additionally, exposure to organic matter can consume permanganate, decreasing its concentration over time. [, , ]
Q9: What safety precautions should be taken when handling this compound?
A9: this compound is a strong oxidant and should be handled with care. It can cause skin and eye irritation, and contact with combustible materials may lead to fire. Proper personal protective equipment, including gloves, goggles, and lab coats, should always be worn when working with this chemical. Storage should be in well-ventilated areas away from incompatible materials. []
Q10: How does this compound degrade in the environment?
A10: this compound degrades in the environment primarily through reduction reactions. It readily reacts with organic matter, converting to manganese dioxide (MnO2), which is a naturally occurring mineral. The rate of degradation depends on factors like the amount of organic matter present, pH, and temperature. [, ]
Q11: Can this compound treatment impact groundwater chemistry?
A11: While generally considered safe for in situ applications, excessive use of this compound can lead to the formation of manganese dioxide precipitates. These precipitates can potentially clog soil pores and impact the hydraulic conductivity of the aquifer. Therefore, careful monitoring and controlled application are crucial. [, ]
Q12: How does the solubility of this compound compare to potassium permanganate?
A12: this compound is more soluble in water compared to potassium permanganate. This allows for the preparation of more concentrated solutions, which can be beneficial in certain applications, such as in situ chemical oxidation, where a higher oxidant concentration is desirable. [, ]
Q13: How is residual this compound concentration typically measured?
A13: Residual this compound concentration can be determined using various analytical techniques, including spectrophotometry. Permanganate solutions exhibit a strong absorbance at a specific wavelength (around 525 nm), and this absorbance is directly proportional to the concentration, allowing for quantification using a spectrophotometer. [, ]
Q14: What are some alternatives to this compound for water treatment?
A14: Alternatives to this compound for water treatment include other oxidizing agents like chlorine, ozone, and hydrogen peroxide. The choice of oxidant depends on factors like the specific contaminants present, cost-effectiveness, and potential byproducts formed. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


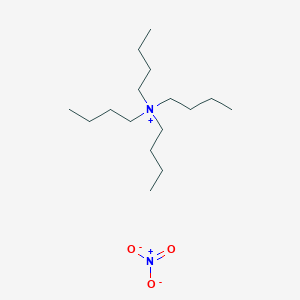
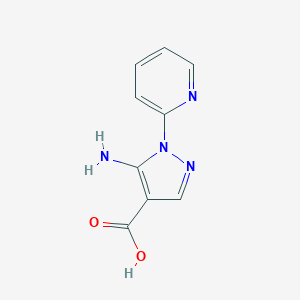
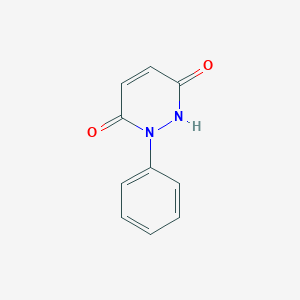


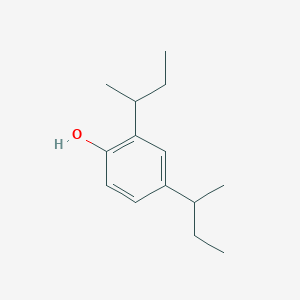
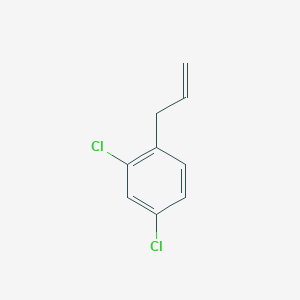
![Spiro[5.5]undecan-2-one](/img/structure/B155468.png)
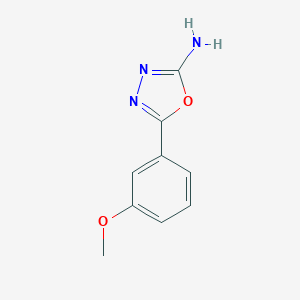
![1-[(5Z)-5-(1-hydroxyethylidene)cyclopenta-1,3-dien-1-yl]ethanone](/img/structure/B155472.png)
